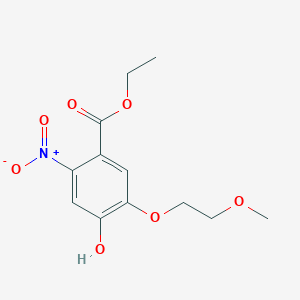
2-(Butylthio)ethyl nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butylthio)ethyl nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a butylthio group attached to an ethyl nicotinate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(butylthio)ethyl nicotinate typically involves the reaction of ethyl nicotinate with butylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation can enhance the efficiency of the production process. Additionally, green chemistry principles are often applied to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Butylthio)ethyl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
2-(Butylthio)ethyl nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-(butylthio)ethyl nicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For example, it may interact with nicotinic acetylcholine receptors, influencing neuronal signaling and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl Nicotinate: A related compound with similar structural features but without the butylthio group.
Methyl Nicotinate: Another nicotinate derivative with a methyl group instead of a butylthio group.
Nicotinic Acid: The parent compound of nicotinates, known for its role as a vitamin (niacin).
Uniqueness: 2-(Butylthio)ethyl nicotinate is unique due to the presence of the butylthio group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
101952-56-1 |
|---|---|
Molekularformel |
C12H17NO2S |
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
2-butylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-2-3-8-16-9-7-15-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3 |
InChI-Schlüssel |
NCQRKPBHENVSNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCCOC(=O)C1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl](/img/structure/B14049631.png)







![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-](/img/structure/B14049679.png)
![1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine](/img/structure/B14049681.png)




